

Spectroscopic Profile of Dehydrogriseofulvin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dehydrogriseofulvin**, a significant derivative of the antifungal agent Griseofulvin. Due to the limited availability of a complete, published dataset for **Dehydrogriseofulvin**, this document presents the known spectroscopic information for **Dehydrogriseofulvin** and its close analogue, 7-dechloro-**dehydrogriseofulvin**. For comparative purposes, detailed and established data for the parent compound, Griseofulvin, is also provided. This information is crucial for the identification, characterization, and analysis of these compounds in research and drug development settings.

Introduction

Dehydrogriseofulvin is the immediate biosynthetic precursor to Griseofulvin, an orally active antifungal drug used to treat a variety of dermatophyte infections. The key structural difference is the presence of a double bond in the cyclohexene ring of **Dehydrogriseofulvin**, which is reduced to a single bond in Griseofulvin. This structural variation significantly influences the spectroscopic properties of the molecule. Understanding these properties is essential for monitoring biosynthetic pathways, identifying metabolites, and developing new antifungal agents.

Spectroscopic Data



The following sections summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for **Dehydrogriseofulvin** and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete assigned ¹H and ¹³C NMR dataset for **Dehydrogriseofulvin** is not readily available in the public domain, data for its close analog, Griseofulvin, is well-documented and serves as an excellent reference for interpreting the spectra of its derivatives.

Table 1: ¹H NMR Spectroscopic Data of Griseofulvin

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
6.09	S	1H	H-5'
5.53	d (J=1.8 Hz)	1H	H-3'
4.19	S	3H	ОСН₃-6
3.96	S	3H	ОСН₃-4
3.93	S	3H	OCH₃-2'
3.53	q (J=7.1 Hz)	1H	H-6'
2.53	m	2H	H ₂ -5'
1.18	d (J=7.1 Hz)	3H	CH₃-6'

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

Table 2: 13C NMR Spectroscopic Data of Griseofulvin



Chemical Shift (δ) (ppm)	Assignment
197.0	C-4'
191.5	C-3
170.3	C-2'
164.2	C-7a
162.8	C-6
157.9	C-4
104.8	C-5'
101.9	C-3a
91.3	C-2
89.8	C-7
61.9	OCH₃-2'
56.4	OCH₃-4
56.0	ОСН₃-6
43.8	C-6'
39.2	C-5'
31.8	C-3'
21.4	CH₃-6'

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

For **Dehydrogriseofulvin**, the key differences in the ¹H NMR spectrum would be the appearance of vinylic proton signals in the cyclohexadienone ring and the absence of the aliphatic protons seen in Griseofulvin at positions 3' and 5'. The ¹³C NMR would similarly reflect the presence of additional sp² hybridized carbons.

Infrared (IR) Spectroscopy



The IR spectrum provides valuable information about the functional groups present in a molecule. The data for a dehydro-griseofulvin analog provides insight into the characteristic absorptions of **Dehydrogriseofulvin**.

Table 3: IR Spectroscopic Data of 7-dechloro-6'-hydroxy-dehydrogriseofulvin

Wavenumber (cm ⁻¹)	Intensity	Assignment
3397	Strong, Broad	O-H Stretch
2922, 2851	Medium	C-H Stretch (aliphatic)
1697	Strong	C=O Stretch (ketone)
1616	Strong	C=C Stretch (conjugated)
1587	Strong	C=C Stretch (aromatic)
1456	Medium	C-H Bend (aliphatic)
1219	Strong	C-O Stretch (ether)
1157, 1114, 1039	Strong	C-O Stretch (ether/alcohol)

Data obtained from a study on griseofulvin derivatives.[1]

For comparison, the IR spectrum of Griseofulvin typically shows strong absorptions for the carbonyl groups around 1715 cm⁻¹ and 1658 cm⁻¹, C=C stretching around 1615 cm⁻¹, and various C-O stretching bands. The presence of the additional double bond in **Dehydrogriseofulvin** is expected to slightly shift the positions of the carbonyl and C=C stretching frequencies due to changes in conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.

Table 4: UV-Vis Spectroscopic Data



Compound	λmax (nm)	Solvent
Dehydrogriseofulvin Analog (7-dechloro-6'-hydroxy)	211, 288	Methanol
Griseofulvin	291	Methanol/Water
Griseofulvin	286, 325	Not specified

Data for the **dehydrogriseofulvin** analog is from a study on griseofulvin derivatives.[1] Griseofulvin data is from various public sources.

The extended conjugation in **Dehydrogriseofulvin** compared to Griseofulvin is expected to result in a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices and information from related studies.

NMR Spectroscopy

- Sample Preparation: A sample of the analyte (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR.

IR Spectroscopy



- Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of
 the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively,
 a thin film can be cast from a volatile solvent.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or KBr pellet is first recorded and subtracted from the sample spectrum.

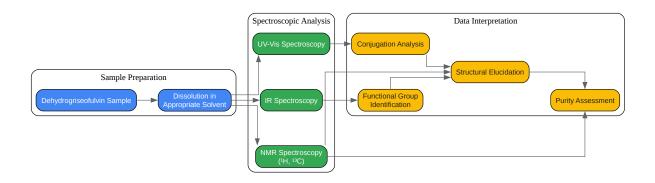
UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration is adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The spectrum is scanned over the desired wavelength range (e.g., 200-400 nm). A baseline is recorded using a cuvette containing only the solvent.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of **Dehydrogriseofulvin** and the relationship between the different analytical techniques.





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Caption: Workflow for the spectroscopic characterization of **Dehydrogriseofulvin**.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of **Dehydrogriseofulvin**, leveraging available information on the compound and its close structural relatives. The provided tables and experimental protocols offer a foundational understanding for researchers and professionals involved in the study and development of this class of compounds. Further research to obtain and publish a complete, assigned NMR dataset for **Dehydrogriseofulvin** would be a valuable contribution to the scientific community.

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References



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- To cite this document: BenchChem. [Spectroscopic Profile of Dehydrogriseofulvin: A
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 [https://www.benchchem.com/product/b194194#spectroscopic-data-of-dehydrogriseofulvin-nmr-ir-uv-vis]

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